

blocking KDM4 isoforms with NCGC00247743

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Compound Focus: NCGC00247743

Cat. No.: S3105344

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NCGC00247743 (I9) Fact Sheet

The table below summarizes the core information for **NCGC00247743** based on search results.

Property	Description
Common Name	NCGC00247743 (also referred to as I9 in research literature) [1] [2]
Chemical Name	$C_{24}H_{29}N_3O_2$ [1]
CAS Number	1435192-04-3 [1]
Target	Histone Lysine Demethylase KDM4 (JMJD2) family [1]
Primary Mechanism	Inhibits the catalytic activity of KDM4 demethylases, which remove methyl groups from histone H3 at lysine 9 (H3K9me2/me3) and lysine 36 (H3K36me2/me3) [3] [2]
Solubility	62.5 mg/mL in DMSO (159.64 mM) [1]
Storage	-20°C (solid); -80°C in solvent for long-term (2 years) [1]
Key Feature	Displays a distinct inhibitory profile against different KDM4 isoforms compared to other 8-hydroxyquinoline-derived inhibitors like A1 and B3 [2]

Biological Activity & Experimental Data

Here is a summary of the key experimental findings and quantitative data available for **NCGC00247743**.

Assay / Model	Finding / Outcome	Citation
In Vitro Enzymatic Activity (KDM4B)	IC ₅₀ < 1 μM (Inhibition of human GST-tagged KDM4B using H3K4me3 as substrate)	[1]
Cellular Anti-proliferative Activity (LNCaP)	Inhibited cell growth with IC ₅₀ in the micromolar (μM) range	[2]
Isoform Selectivity Profile	Higher potency and efficacy against KDM4A, 4C, and 4D compared to related inhibitors B3 and A1	[2]
Binding Confirmation	NMR studies (TROSY-HSQC) confirmed specific binding to the catalytic domain of KDM4A and KDM4B	[2]

Experimental Protocols from Literature

The following methodologies are adapted from research publications that characterized **NCGC00247743**.

In Vitro KDM4 Demethylase Assay

This protocol is based on experiments used to determine the IC₅₀ of **NCGC00247743** against KDM4B [1] [2].

- **Principle:** The assay measures the inhibitor's effect on the demethylation of a methylated histone peptide (e.g., H3K9me3) by recombinant KDM4 enzyme.
- **Key Steps:**
 - **Reaction Setup:** Incubate recombinant KDM4 protein (e.g., GST-tagged KDM4B) with its biotinylated substrate (e.g., H3K9me3 peptide) in an assay buffer containing Fe(II) and the co-substrate 2-Oxoglutarate (2-OG).
 - **Inhibitor Treatment:** Add a serial dilution of **NCGC00247743** (in DMSO) to the reaction mixture. Include controls with DMSO only (negative control) and a well-characterized inhibitor if available (positive control).

- **Reaction & Detection:** Stop the reaction after incubation (e.g., 10 min at ambient temperature) by adding EDTA. Quantify the demethylated product (e.g., H3K9me2) using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection system with europium-labeled antibodies specific to the demethylated product.
- **Data Analysis:** Calculate the ratio of fluorescence emissions and fit the data to determine the inhibitor concentration that reduces enzyme activity by half (IC₅₀).

Cellular Proliferation Assay (e.g., LNCaP Cells)

This method describes how the anti-proliferative effect of **NCGC00247743** was tested [2].

- **Principle:** Measures the reduction in cell viability or growth after treatment with the inhibitor.
- **Key Steps:**
 - **Cell Seeding:** Plate prostate cancer cells (e.g., LNCaP or PC3) in multi-well plates at an appropriate density and allow them to adhere.
 - **Compound Treatment:** Treat cells with a range of concentrations of **NCGC00247743** (e.g., from nanomolar to micromolar). A related compound, B3, showed IC₅₀ values of 40 nM in PC3 cells and in the sub-micromolar range in LNCaP and VCaP cells [2].
 - **Incubation:** Incubate cells for a defined period (e.g., 72-96 hours).
 - **Viability Measurement:** Assess cell viability using a standard assay like MTT, MTS, or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC₅₀).

Troubleshooting Common Issues

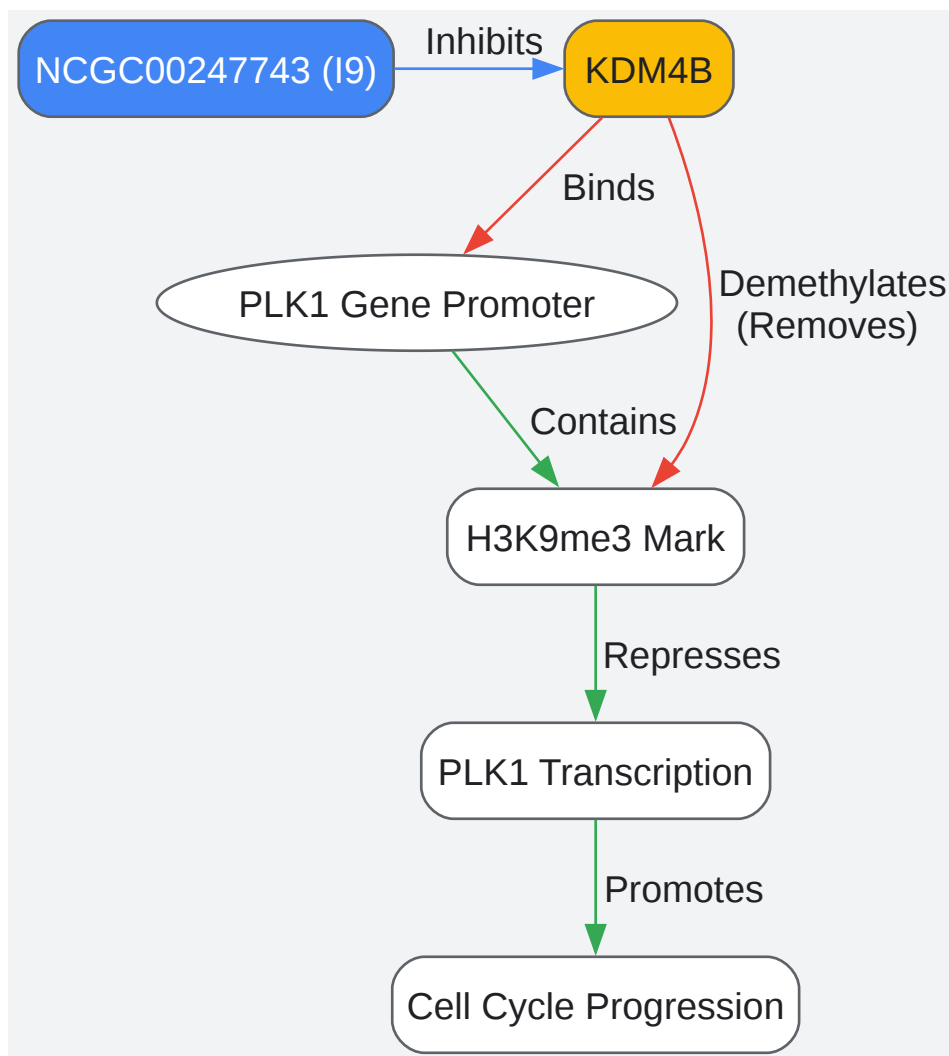
- **Issue:** Lack of cellular potency despite good in vitro enzyme inhibition.
 - **Solution:** Verify cellular permeability. Consider testing in different cell lines, as sensitivity varies (e.g., PC3 cells were highly sensitive to the related inhibitor B3) [2]. Ensure the DMSO concentration in your culture media does not exceed 0.1%.
- **Issue:** Off-target effects observed.
 - **Solution:** As **NCGC00247743** is derived from 8-hydroxyquinoline, which can chelate metal ions, it's crucial to include appropriate controls. The related compound B3 showed little effect on KDM5A and LSD1, but you should confirm selectivity for your specific experimental context [2].
- **Issue:** Compound precipitation in aqueous buffer.
 - **Solution:** **NCGC00247743** is highly soluble in DMSO. Always prepare a fresh stock solution in DMSO and ensure it is adequately diluted in your assay or cell culture medium. The final DMSO concentration should be kept constant across all samples.

Key Insights for Researchers

- **Isoform Selectivity is Critical: NCGC00247743** (I9) has a distinct selectivity profile. When designing experiments, do not assume it behaves identically to other KDM4 inhibitors like A1 or B3 [2].
- **Explore AR-Independent Pathways:** The high efficacy of the related inhibitor B3 in AR-negative PC3 cells suggests KDM4 inhibitors can work through mechanisms independent of the Androgen Receptor. This could be a relevant angle for your research [2].
- **Monitor Key Histone Marks:** To confirm target engagement in cells, use Western Blot or immunofluorescence to monitor changes in the levels of H3K9me3 and H3K36me3 after treatment [2].

Key Signaling Pathway Context

To help visualize the cellular context of KDM4 inhibition, the diagram below outlines a simplified signaling pathway based on research findings, particularly the role of KDM4B in prostate cancer [2].



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I hope this technical guide provides a solid foundation for your work with **NCGC00247743**.

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References

1. NCGC00247743 | Histone Demethylase Inhibitor [medchemexpress.com]
2. KDM4/JMJD2 histone demethylase inhibitors block prostate ... [pmc.ncbi.nlm.nih.gov]

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